Enantioselective Synthesis of PKC Inhibitor LY333531: Necessity of (2S)-Enantiomer
The (2S)-enantiomer of (3,6-dihydro-2H-pyran-2-yl)methanol (CAS 172323-66-9) is a mandatory intermediate in the validated synthesis of the protein kinase C (PKC) inhibitor LY333531 [1]. The synthetic route relies on enzymatic resolution to isolate the (2S)-enantiomer from a racemic mixture of the precursor ester. The (2S)-enantiomer is then transformed through a sequence of reactions (reduction, tritylation, ozonolysis, mesylation) to yield the key advanced intermediate (S)-3-(2-mesyloxyethoxy)-4-(triphenylmethoxy)-1-butanol mesylate [2]. Using the racemic (3,6-Dihydro-2H-pyran-2-yl)methanol (CAS 1504-04-7) or the (2R)-enantiomer (CAS not explicitly listed for this specific transformation but would be the opposite stereoisomer) would produce a diastereomeric mixture in the final steps, leading to an inactive or less active PKC inhibitor, as the stereochemistry of the final drug molecule is critical for target binding .
| Evidence Dimension | Required enantiomer for LY333531 synthesis |
|---|---|
| Target Compound Data | (2S)-enantiomer (CAS 172323-66-9) is essential |
| Comparator Or Baseline | Racemic mixture (CAS 1504-04-7) or (2R)-enantiomer |
| Quantified Difference | Non-applicable; stereochemical outcome is binary (active/inactive) |
| Conditions | Multi-step organic synthesis; enzymatic resolution of precursor using B. lentus protease |
Why This Matters
Procurement of the incorrect stereoisomer leads to failed synthesis of a valuable drug candidate, resulting in wasted time and resources.
- [1] Caille, J. C., et al. (2002). Hetero Diels-Alder-Biocatalysis Approach for the Synthesis of (S)-3-[2-{(Methylsulfonyl)oxy}ethoxy]-4-(triphenylmethoxy)-1-butanol Methanesulfonate, a Key Intermediate for the Synthesis of the PKC Inhibitor LY333531. Organic Process Research & Development, 6(4), 471-477. View Source
- [2] Drug Synthesis Database. (2S)-3,6-dihydro-2H-pyran-2-ylmethanol. https://data.yaozh.com/hhw/detail?id=978752&type=fzk View Source
